

"Cyclohexanamine, 1-(2-thienyl)-" chemical properties

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Compound of Interest

Compound Name: Cyclohexanamine, 1-(2-thienyl)-

CAS No.: 100133-00-4

Cat. No.: B1268503

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Technical Monograph: 1-(2-Thienyl)cyclohexanamine

Abstract

1-(2-Thienyl)cyclohexanamine (also known as 1-(thiophen-2-yl)cyclohexan-1-amine) is a primary arylcyclohexylamine structurally analogous to the dissociative anesthetic Phencyclidine (PCP) and its thiophene derivative Tenocyclidine (TCP). Functioning primarily as a synthetic precursor and a pharmacologically active metabolite, this compound represents a critical scaffold in the study of NMDA receptor antagonism. This guide provides a rigorous technical analysis of its chemical properties, synthetic pathways, reactivity profiles, and safety considerations, designed for researchers in medicinal chemistry and neuropharmacology.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound consists of a cyclohexane ring substituted at the 1-position with both a primary amine group and a 2-thienyl ring. It is a lipophilic base, typically isolated as a hydrochloride salt

to ensure stability against oxidation.

Nomenclature & Identifiers

Property	Detail
IUPAC Name	1-(Thiophen-2-yl)cyclohexan-1-amine
Common Names	Des-piperidyl Tenocyclidine; 1-Amino-1-(2-thienyl)cyclohexane
CAS Registry	22766-26-3 (General/HCl)
Molecular Formula	C ₁₀ H ₁₅ NS
Molecular Weight	181.30 g/mol (Free Base); 217.76 g/mol (HCl Salt)
SMILES	<chem>NC1(CCCCC1)c2cccs2</chem>

Physicochemical Properties

Parameter	Value / Characteristic
Physical State	Free Base: Viscous, pale yellow oil. HCl Salt: White to off-white crystalline solid.
Melting Point	230–235 °C (HCl salt, decomp.)
Solubility	Water: High (Salt), Negligible (Base). Organic Solvents: Soluble in EtOH, DMSO, DCM (Base).
pKa (Calculated)	~9.5–10.2 (Amine protonation)
Stability	Hygroscopic (Salt). The thiophene ring is sensitive to strong acids and oxidative conditions. ^{[1][2]}

Synthetic Methodologies

The synthesis of 1-(2-thienyl)cyclohexanamine requires bypassing the steric hindrance of the cyclohexane ring while preserving the acid-sensitive thiophene moiety. Two primary routes are

established: the Bruylants Reaction (nucleophilic displacement) and the Azide Method (Curtius/Schmidt variation).

Method A: The Modified Bruylants Reaction (Primary Route)

This method involves the displacement of a cyano group from an

-aminonitrile by a Grignard reagent. Because the starting material is a primary amine, two equivalents of Grignard reagent are required: the first deprotonates the amine, and the second effects the substitution.

Reaction Scheme:

- Aminonitrile Formation: Cyclohexanone + NaCN + NH₄Cl
1-Aminocyclohexanecarbonitrile.
- Grignard Addition: 1-Aminocyclohexanecarbonitrile + 2 eq. 2-Thienylmagnesium bromide
Magnesium complex.
- Hydrolysis: Complex + H₂O/NH₄Cl
1-(2-Thienyl)cyclohexanamine.

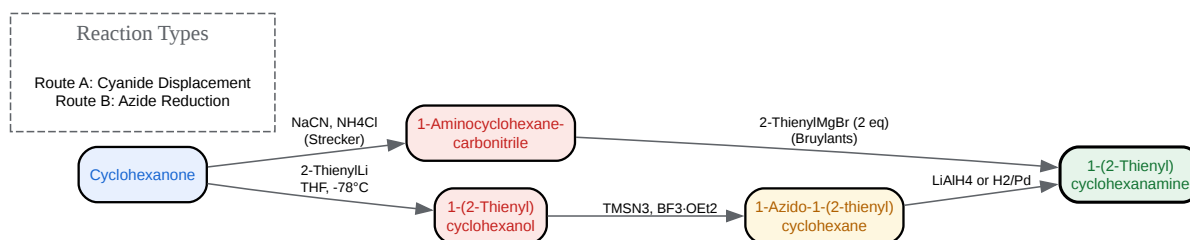
Method B: The Azide Route (Safety-Focused)

This route avoids the use of highly toxic cyanides and provides milder conditions for the thiophene ring.

- Nucleophilic Addition: Cyclohexanone + 2-Thienyllithium
1-(2-Thienyl)cyclohexanol.
- Azidation: Alcohol + TMSN₃ + BF₃·OEt₂
1-(2-Thienyl)-1-azidocyclohexane.
- Reduction: Azide + LiAlH₄

1-(2-Thienyl)cyclohexanamine.

Synthetic Pathway Visualization



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Figure 1: Comparative synthetic pathways. Route A (top) is direct but requires cyanide handling. Route B (bottom) is longer but avoids cyanide and utilizes milder conditions.

Experimental Protocol: Modified Bruylants Synthesis

Objective: Synthesis of 1-(2-thienyl)cyclohexanamine HCl. Scale: 50 mmol.

Phase 1: Preparation of 1-Aminocyclohexanecarbonitrile

- Reagents: Dissolve NH₄Cl (3.0 g, 55 mmol) and NaCN (2.7 g, 55 mmol) in 40 mL of water.
- Addition: Add Cyclohexanone (4.9 g, 50 mmol) dissolved in 10 mL MeOH dropwise to the aqueous solution with vigorous stirring.
- Reaction: Stir at room temperature for 4 hours. A white precipitate (the aminonitrile) will form.
- Workup: Extract with Et₂O (3 x 30 mL). Wash organics with brine, dry over anhydrous MgSO₄, and evaporate in vacuo. Caution: The residue contains cyanide traces; handle in a fume hood.

Phase 2: Grignard Displacement

- Grignard Prep: In a flame-dried 3-neck flask under Argon, prepare 2-thienylmagnesium bromide (110 mmol, 2.2 eq) from Mg turnings and 2-bromothiophene in anhydrous THF (50 mL).
- Addition: Dissolve the aminonitrile from Phase 1 in 20 mL anhydrous THF. Add this solution dropwise to the refluxing Grignard reagent.
 - Note: The first equivalent of Grignard will cause gas evolution (deprotonation of $-NH_2$). The second equivalent drives the displacement.
- Reflux: Heat at reflux for 12–16 hours to ensure complete displacement of the nitrile.
- Quench: Cool to 0°C. Carefully quench with saturated NH_4Cl solution.
- Isolation: Extract with Et_2O . The product is in the organic layer.[3]
- Purification: Extract the amine into 1M HCl (aqueous). Wash the aqueous acidic layer with Et_2O (removes non-basic impurities). Basify the aqueous layer with 20% NaOH to pH >12. Extract the free base into DCM.
- Salt Formation: Dry DCM layer (Na_2SO_4), evaporate, dissolve residue in minimal isopropanol, and add conc. HCl/IPA. Filter the white precipitate.

Reactivity & Stability

Thiophene Sensitivity

The thiophene ring is electron-rich (

-excessive), making it highly susceptible to electrophilic attack.

- Acid Sensitivity: Unlike benzene analogs, thiophene can polymerize in the presence of strong mineral acids (e.g., conc. H_2SO_4).[4] Synthesis and workup should avoid prolonged exposure to strong acids unless the amine is fully protonated (which deactivates the system slightly).

- Oxidation: The sulfur atom is prone to oxidation, forming thiophene-S-oxides and S,S-dioxides, which are reactive Michael acceptors and potential toxins.

Amine Nucleophilicity

The primary amine at the tertiary carbon is sterically hindered (neopentyl-like position) but remains nucleophilic.

- Derivatization: Readily forms Schiff bases with aldehydes.
- N-Alkylation: Can be converted to secondary/tertiary amines (e.g., reaction with 1,5-dibromopentane yields Tenocyclidine/TCP).

Pharmacological & Safety Context

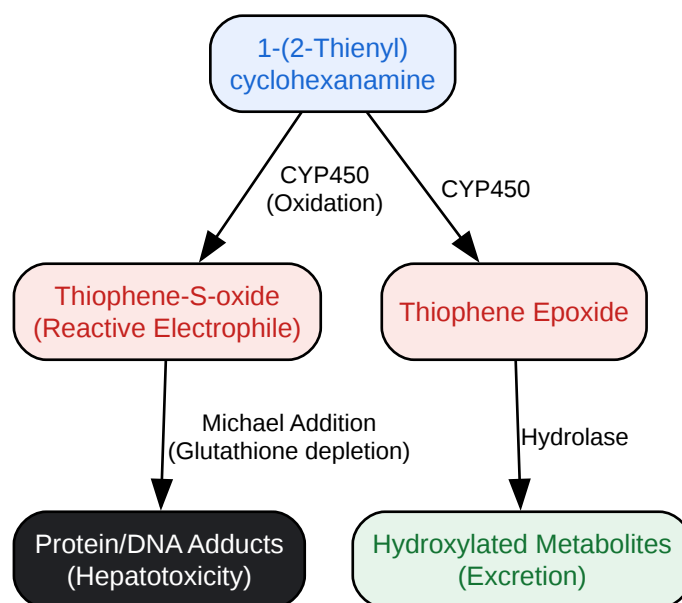
Mechanism of Action

1-(2-Thienyl)cyclohexanamine acts as an uncompetitive antagonist at the NMDA receptor (PCP site).

- Structure-Activity Relationship (SAR): The replacement of the phenyl ring (in PCP) with a thiophene ring generally increases affinity for the NMDA receptor due to the higher lipophilicity and electron density of thiophene. However, the primary amine is typically less potent than its tertiary amine counterparts (like TCP) but retains significant dissociative activity.

Metabolic Bioactivation & Toxicity

A critical safety concern for thiophene-containing drugs is metabolic activation by Cytochrome P450 enzymes.^[1]



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Figure 2: Metabolic activation pathways. The formation of the S-oxide intermediate poses a risk of covalent binding to hepatic proteins.[1]

Handling Precautions

- Acute Toxicity: Treat as a potent CNS depressant and dissociative agent. Handle in a glovebox or certified fume hood.
- Chemical Hazard: Incompatible with strong oxidizing agents.
- Storage: Store under inert gas (Argon) at -20°C to prevent S-oxidation and carbonate formation (from air CO₂ reacting with the amine).

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